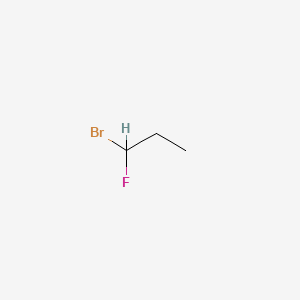
Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate is a compound that combines zinc ions with N6-(1-oxohexadecyl)-L-lysine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of zinc ions can impart unique properties to the compound, making it useful for specific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-(1-oxohexadecyl)-L-lysine typically involves the reaction of L-lysine with hexadecanoic acid (palmitic acid) under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the lysine and the hexadecanoic acid. The resulting product is then combined with zinc ions to form Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would need to be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
化学反应分析
Types of Reactions
Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially altering its chemical structure and properties.
Reduction: Reduction reactions can also occur, particularly involving the zinc ions.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions would depend on the desired reaction and the target products.
Major Products Formed
The major products formed from these reactions would vary based on the specific reaction conditions and reagents used. For example, oxidation might yield different oxidized forms of the compound, while substitution reactions could result in derivatives with different functional groups.
科学研究应用
Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate has several scientific research applications:
Chemistry: The compound can be used as a reagent or catalyst in various chemical reactions, taking advantage of the unique properties imparted by the zinc ions.
Biology: In biological research, the compound can be used to study the effects of zinc on cellular processes and to investigate the role of zinc in enzyme function.
Industry: In industrial applications, the compound can be used in the formulation of products that require the incorporation of zinc, such as cosmetics and nutritional supplements
作用机制
The mechanism of action of Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate involves the interaction of zinc ions with various molecular targets. Zinc is known to play a crucial role in numerous biological processes, including enzyme function, protein synthesis, and cellular signaling. The compound can interact with specific enzymes and proteins, modulating their activity and influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
N6-(1-oxohexadecyl)-L-lysine: This compound is similar but lacks the zinc ions, which can significantly alter its properties and applications.
Zinc palmitate: Another zinc-containing compound, but with different structural and functional characteristics.
Zinc acetate: A simpler zinc compound used in various applications, but without the specific lysine derivative component.
Uniqueness
Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate is unique due to the combination of zinc ions with the specific lysine derivative. This combination imparts distinct properties that can be leveraged in various applications, making it a valuable compound for research and industrial use .
属性
CAS 编号 |
61745-59-3 |
|---|---|
分子式 |
C22H42N2O3Zn |
分子量 |
448.0 g/mol |
IUPAC 名称 |
zinc;(2S)-2-amino-6-(1-oxidohexadecylideneamino)hexanoate |
InChI |
InChI=1S/C22H44N2O3.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21(25)24-19-16-15-17-20(23)22(26)27;/h20H,2-19,23H2,1H3,(H,24,25)(H,26,27);/q;+2/p-2/t20-;/m0./s1 |
InChI 键 |
QTJIDVREANZTNX-BDQAORGHSA-L |
手性 SMILES |
CCCCCCCCCCCCCCCC(=NCCCC[C@@H](C(=O)[O-])N)[O-].[Zn+2] |
规范 SMILES |
CCCCCCCCCCCCCCCC(=NCCCCC(C(=O)[O-])N)[O-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


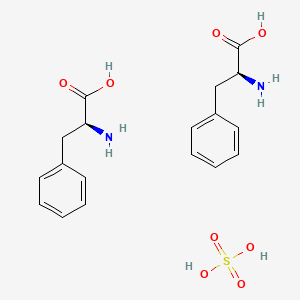
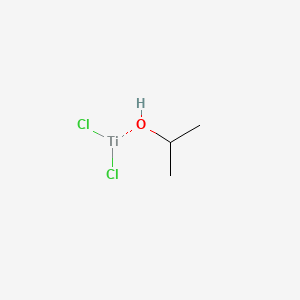
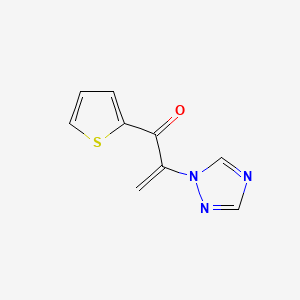
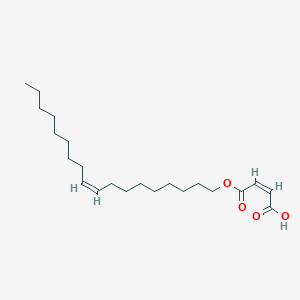
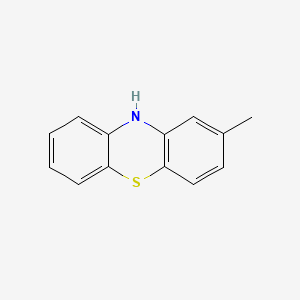

![2,2'-Thiobis[4,6-di-tert-butyl-m-cresol]](/img/structure/B12664764.png)
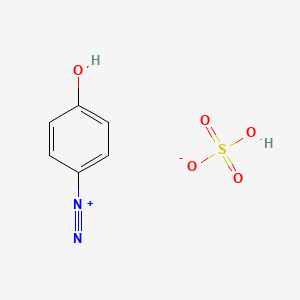
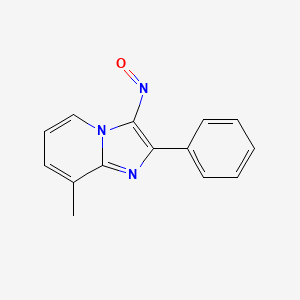


![3,7,8-trimethyl-5H-pyrido[4,3-b]indole](/img/structure/B12664796.png)
